molecular formula C21H22BNO5S B1519818 (4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid CAS No. 913835-95-7

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B1519818
CAS No.: 913835-95-7
M. Wt: 411.3 g/mol
InChI Key: KVYLYENGQVBOPD-UHFFFAOYSA-N
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Description

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative featuring a sulfamoyl group substituted with benzyl and 4-methoxybenzyl moieties. Its molecular formula is C₂₃H₂₅BN₂O₅S (based on structural analogs in ), and it is primarily utilized in organic synthesis and medicinal chemistry as a building block for Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

[4-[benzyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO5S/c1-28-20-11-7-18(8-12-20)16-23(15-17-5-3-2-4-6-17)29(26,27)21-13-9-19(10-14-21)22(24)25/h2-14,24-25H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYLYENGQVBOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657169
Record name (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-95-7
Record name B-[4-[[[(4-Methoxyphenyl)methyl](phenylmethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, 4-methoxybenzyl chloride, and phenylboronic acid.

    Reaction Steps:

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions:

    Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid group participates in cross-coupling with halides or triflates in the presence of palladium catalysts and a base.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield boranes.

    Substitution Reactions: The sulfonamide group can be involved in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol. Reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.

    Major Products: The major products depend on the specific reaction but often include biaryl compounds in the case of Suzuki–Miyaura coupling.

Scientific Research Applications

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

    Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of (4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions:

    Transmetalation: The boronic acid group transfers an organic group to a palladium catalyst.

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic halide.

    Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

    Molecular Targets and Pathways: The compound targets organic halides and triflates, facilitating the formation of carbon-carbon bonds through a well-defined catalytic cycle.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted sulfamoyl phenylboronic acids , which vary in substituents on the sulfamoyl nitrogen and the boronic acid’s phenyl ring. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituents (R₁, R₂) Key Properties Reference
(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid C₂₃H₂₅BN₂O₅S 452.34 (calc.) R₁ = Benzyl, R₂ = 4-Methoxybenzyl Moderate solubility in polar aprotic solvents; potential HDAC inhibition
(4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid C₂₀H₂₆BNO₅S 403.31 R₁ = Cyclohexyl, R₂ = 4-Methoxybenzyl Higher lipophilicity; used in kinase inhibitor synthesis
(4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid C₁₈H₂₄BNO₅S 377.26 R₁ = Butyl, R₂ = 4-Methoxybenzyl Lower molecular weight; reduced steric hindrance
[4-(N-Methylsulfamoyl)phenyl]boronic acid C₇H₁₀BNO₄S 223.04 R₁ = Methyl, R₂ = H High aqueous solubility; antifungal activity

Key Observations :

  • Substituent Effects : Bulky groups (e.g., benzyl, cyclohexyl) enhance lipophilicity but reduce solubility in aqueous media . The 4-methoxybenzyl group improves metabolic stability compared to unsubstituted benzyl analogs .
  • Biological Activity : Analogs with smaller substituents (e.g., methyl) exhibit better solubility but lower enzyme-binding affinity. For example, [4-(N-Methylsulfamoyl)phenyl]boronic acid showed weaker inhibition of fungal histone deacetylases (HDACs) compared to bulkier derivatives .

Biological Activity

(4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid, with the molecular formula C21H22BNO5S and CAS Number 913835-95-7, is a compound of interest due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Weight : 411.3 g/mol
  • Purity : ≥ 97%
  • Storage Conditions : Room temperature

Anticancer Activity

Research indicates that phenylboronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study assessed the antiproliferative potential of several phenylboronic acid derivatives, including the compound , using the sulforhodamine B (SRB) assay across five cancer cell lines.

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives

CompoundCell LineIC50 (µM)
This compoundA278018.76 ± 0.62
2-Fluoro-6-formylphenylboronic acidMV-4-117.5
3-Morpholino-5-fluorobenzoxaboroleA278015.2

The compound demonstrated a cytotoxic effect on the MCF-7 cell line with an IC50 of 18.76 µM, indicating moderate activity against this breast cancer cell line .

The mechanism by which this compound exerts its biological effects appears to involve cell cycle arrest and apoptosis induction. The study indicated that treatment with this compound led to significant accumulation of p21, a cyclin-dependent kinase inhibitor, suggesting a G2/M phase arrest in the cell cycle .

Figure 1: Cell Cycle Arrest Induced by Phenylboronic Acids

Cell Cycle Arrest (Placeholder for actual image)

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor. It was evaluated for its activity against various enzymes:

Table 2: Enzyme Inhibition Activity

Enzyme TypeIC50 (µM)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

The results indicate that while it has moderate activity against acetylcholinesterase, it exhibits strong inhibition against butyrylcholinesterase and antiurease, which may have implications for therapeutic applications in neurodegenerative diseases .

Case Studies

A recent case study investigated the formulation of a cream containing this boronic acid derivative, assessing its antioxidant and antibacterial activities alongside its anticancer properties. The cream formulation exhibited significant antioxidant activity with an IC50 value of 0.11 µg/mL in DPPH free radical scavenging assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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